Licoisoflavone B Licoisoflavone B Licoisoflavone B is a natural product found in Glycyrrhiza aspera, Lupinus albus, and other organisms with data available.
See also: Glycyrrhiza Glabra (part of); Glycyrrhiza uralensis Root (part of).
Brand Name: Vulcanchem
CAS No.: 66056-30-2
VCID: VC0533112
InChI: InChI=1S/C20H16O6/c1-20(2)6-5-12-15(26-20)4-3-11(18(12)23)13-9-25-16-8-10(21)7-14(22)17(16)19(13)24/h3-9,21-23H,1-2H3
SMILES: CC1(C=CC2=C(O1)C=CC(=C2O)C3=COC4=CC(=CC(=C4C3=O)O)O)C
Molecular Formula: C20H16O6
Molecular Weight: 352.3 g/mol

Licoisoflavone B

CAS No.: 66056-30-2

Cat. No.: VC0533112

Molecular Formula: C20H16O6

Molecular Weight: 352.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Licoisoflavone B - 66056-30-2

Specification

CAS No. 66056-30-2
Molecular Formula C20H16O6
Molecular Weight 352.3 g/mol
IUPAC Name 5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one
Standard InChI InChI=1S/C20H16O6/c1-20(2)6-5-12-15(26-20)4-3-11(18(12)23)13-9-25-16-8-10(21)7-14(22)17(16)19(13)24/h3-9,21-23H,1-2H3
Standard InChI Key KIZPADOTOCPASX-UHFFFAOYSA-N
SMILES CC1(C=CC2=C(O1)C=CC(=C2O)C3=COC4=CC(=CC(=C4C3=O)O)O)C
Canonical SMILES CC1(C=CC2=C(O1)C=CC(=C2O)C3=COC4=CC(=CC(=C4C3=O)O)O)C
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Licoisoflavone B is classified as a prenylated isoflavone, characterized by a 15-carbon skeleton with distinct hydroxyl and chromene substituents. Its systematic IUPAC name, 5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one, reflects the compound’s complex bicyclic framework .

Molecular and Physical Properties

Key physicochemical properties are summarized below:

PropertyValue
CAS Registry Number66056-30-2
Molecular FormulaC<sub>20</sub>H<sub>16</sub>O<sub>6</sub>
Molecular Weight352.4 g/mol
AppearanceYellow crystalline powder
SolubilitySoluble in DMSO, acetone, chloroform, and ethyl acetate
SMILESCC1(C=CC2=C(O1)C=CC(=C2O)C3=COC4=CC(=CC(=C4C3=O)O)O)C
InChI KeyKIZPADOTOCPASX-UHFFFAOYSA-N

The compound’s solubility profile makes it suitable for experimental protocols requiring organic solvents, though stock solutions are recommended to be stored at -20°C to preserve stability . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the presence of two chromene rings connected via a ketone group, with hydroxyl substitutions at positions 5, 7, and 5' contributing to its polarity .

Pharmacological Effects and Mechanisms of Action

Inhibition of Cytochrome P450 Enzymes

Licoisoflavone B exhibits dose-dependent inhibition of key drug-metabolizing CYP enzymes, as demonstrated in human liver microsomal assays :

EnzymeInhibition TypeIC<sub>50</sub> (µM)K<sub>i</sub> (µM)
CYP2B6Mixed (reversible + irreversible)16.0 ± 3.9N/A
CYP2C8Competitive7.4 ± 1.17.0 ± 0.7
CYP2C9Mixed-type4.9 ± 0.41.2 ± 0.2

For CYP2C8, Licoisoflavone B acts as a competitive inhibitor, directly competing with the substrate for binding at the enzyme’s active site . In contrast, its effects on CYP2C9 involve mixed-type inhibition, altering both substrate affinity and maximum reaction velocity. The inhibition of CYP2B6 is notable for combining reversible and time-dependent irreversible components, suggesting covalent modification of the enzyme .

Implications for Drug Interactions

By modulating CYP2C8, CYP2C9, and CYP2B6 activities, Licoisoflavone B may alter the pharmacokinetics of co-administered drugs. For example:

  • CYP2C8 substrates: Increased exposure to drugs like repaglinide (antidiabetic) or paclitaxel (chemotherapeutic).

  • CYP2C9 substrates: Reduced metabolism of warfarin (anticoagulant) or phenytoin (antiepileptic).

  • CYP2B6 substrates: Potential interactions with efavirenz (antiretroviral) or methadone (opioid) .

These interactions underscore the need for caution when combining licorice-based products with narrow-therapeutic-index medications.

Research Applications and Experimental Use

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